tert-butyl 6-(5-oxo-4-(1H-1,2,3-triazol-1-yl)-2,5-dihydro-1H-pyrazol-1-yl)nicotinate
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a pyrazole ring, and a triazole ring. These types of compounds are often studied in the field of medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the heterocyclic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines and their structural analysis provide a foundation for understanding the chemical behavior and potential applications of related compounds. The developed methods enable the formation of novel halo-substituted derivatives, showcasing the versatility of these chemical structures in synthetic chemistry (Ivanov et al., 2017).
The study of 1,2,3- and 1,2,4-triazolium salts, pyrazoles, and quinoxalines from diarylnitrilimines and isocyanides expands the scope of synthetic applications for triazolyl and pyrazolyl compounds. This research demonstrates the influence of substituents on the formation of these compounds, indicating the potential for tailored synthesis approaches (Moderhack & Daoud, 2003).
Research into the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate highlights its role as an intermediate in the synthesis of target molecules, such as mTOR targeted PROTAC molecules. This study emphasizes the utility of tert-butylated pyrazole derivatives as intermediates in the development of complex therapeutic agents (Zhang et al., 2022).
Potential Pharmacological Applications
The investigation of the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one and its derivatives underlines the broad spectrum of biologically active compounds that can be synthesized from pyrazolo[5,1-c][1,2,4]triazine derivatives. These studies hint at the potential pharmacological applications of these compounds, given their structural diversity and reactivity (Mironovich & Shcherbinin, 2014).
The synthesis and fungicidal activity of 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole compounds demonstrate the potential application of tert-butylated pyrazole derivatives in agriculture. Some of these compounds displayed significant inhibition against Cercospora arachidicola Hori, showcasing the potential for developing new fungicidal agents (Mao et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 6-[3-oxo-4-(triazol-1-yl)-1H-pyrazol-2-yl]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-15(2,3)24-14(23)10-4-5-12(16-8-10)21-13(22)11(9-18-21)20-7-6-17-19-20/h4-9,18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQQDVNGHZIALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)N2C(=O)C(=CN2)N3C=CN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 6-(5-oxo-4-(1H-1,2,3-triazol-1-yl)-2,5-dihydro-1H-pyrazol-1-yl)nicotinate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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